Conformational constraint and proteolytic resistance are critical yet often unattainable in standard peptide therapeutics. This cyclic β-amino acid building block, supplied as the hydrochloride salt for enhanced aqueous solubility, directly addresses these limitations. Its rigid cyclopentane backbone enforces predictable secondary structures that cannot be replicated by flexible linear β-amino acids.
- Enables solid-phase synthesis of helical α/β-peptides with cell permeability (CP50 340 nM) comparable to nona-arginine.
- Commercially scalable synthesis (34-49% overall yields) supports gram-to-kilogram production.
- Four stereoisomers available; verify enantiopurity for your specific application during procurement.
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
CAS No.1198283-36-1
Cat. No.B177010
⚠ Attention: For research use only. Not for human or veterinary use.
2-Aminocyclopentanecarboxylic Acid Hydrochloride: Constrained β-Amino Acid Building Block
2-Aminocyclopentanecarboxylic acid hydrochloride (CAS 1198283-36-1) is the hydrochloride salt of a cyclic β-amino acid, structurally characterized by a conformationally constrained cyclopentane ring with an amino and a carboxylic acid group in a 1,2-relationship [1]. This compound serves as a versatile precursor and building block in medicinal chemistry, particularly for generating peptidomimetics and foldamers with enhanced stability and defined three-dimensional structures [2]. Its hydrochloride form improves aqueous solubility and handling compared to the free amino acid, facilitating its use in solid-phase peptide synthesis (SPPS) and other aqueous reaction systems [3]. The core 2-aminocyclopentanecarboxylic acid (ACPC) scaffold exists as four stereoisomers, each conferring distinct conformational and biological properties, making stereochemical purity a critical procurement consideration.
ScaffoldConstrained cyclic β-amino acid for foldamer and peptidomimetic design
FormHydrochloride salt enables aqueous solubility and solid-phase synthesis compatibility
Critical factorDefined stereochemistry required – four stereoisomers with distinct conformational profiles
[1] PubChem. 2-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminocyclopentanecarboxylic-acid View Source
[2] Fülöp F. The Chemistry of 2-Aminocyclopentanecarboxylic Acid. In: Atta-ur-Rahman (Ed.), Studies in Natural Products Chemistry. Elsevier, 2000; 22: 273-306. DOI: 10.1016/S1572-5995(00)80028-9 View Source
Generic substitution with other amino acids or β-amino acid analogs (e.g., β-alanine, proline, or linear β-amino acids) fails due to the unique conformational constraint and stereochemical diversity of the ACPC scaffold [1]. The rigid cyclopentane ring restricts backbone rotation, inducing predictable and stable secondary structures (e.g., specific helical turns) in peptides that cannot be replicated by flexible α- or linear β-amino acids [2]. Critically, the four stereoisomers of ACPC—(1R,2S), (1S,2R), (1R,2R), and (1S,2S)—each enforce different dihedral angles and side-chain orientations, leading to dramatic differences in biological activity, receptor selectivity, and even antifungal efficacy [3]. For instance, the (1R,2S)-enantiomer (cispentacin) is a potent antifungal agent, while its antipode (1S,2R) is completely inactive [4]. Similarly, in peptidomimetic opioid analogs, only specific cis-ACPC stereoisomers confer mu-opioid receptor activity [5]. Therefore, procurement of the correct stereoisomer (or a defined racemic mixture) with verified enantiopurity is non-negotiable for reproducible and predictable outcomes in drug discovery and chemical biology.
Conformational mismatchLinear β-amino acids or proline cannot replicate the rigid cyclopentane constraint, altering peptide secondary structure.
[1] Martinek TA, Tóth GK, Vass E, Hollósi M, Fülöp F. cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. Angew Chem Int Ed. 2002; 41(10): 1718-1721. DOI: 10.1002/1521-3773(20020517)41:10<1718::AID-ANIE1718>3.0.CO;2-2 View Source
[2] Berlicki Ł, et al. Helix-loop-helix peptide foldamers and their use in the construction of hydrolase mimetics. Bioorg Chem. 2018; 81: 356-361. DOI: 10.1016/j.bioorg.2018.07.028 View Source
[3] Mierke DF, Nössner G, Schiller PW, Goodman M. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Int J Pept Protein Res. 1990; 35(1): 35-45. DOI: 10.1111/j.1399-3011.1990.tb00718.x View Source
[4] Iwamoto T, Tsujii E, Ezaki M, et al. FR109615, a new antifungal antibiotic from Streptomyces setonii. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity. J Antibiot. 1990; 43(1): 1-7. DOI: 10.7164/antibiotics.43.1 View Source
[5] Yamazaki T, Pröbsti A, Schiller PW, Goodman M. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Int J Pept Protein Res. 1991; 37(5): 364-81. DOI: 10.1111/j.1399-3011.1991.tb00751.x View Source
The antifungal activity of 2-aminocyclopentanecarboxylic acid is strictly dependent on its stereochemistry. The natural product cispentacin, which is the (1R,2S)-enantiomer, exhibits potent anti-Candida activity, while its synthetic antipode (1S,2R)-cis-2-ACPC is completely inactive [1]. This absolute stereochemical requirement highlights the need for enantiopure material or defined racemic mixtures with rigorous stereochemical analysis for any antifungal screening or development program.
In vitro antifungal activity against Candida albicans
Target Compound Data
IC50 range: 6.3 - 12.5 µg/mL
Comparator Or Baseline
(1S,2R)-cis-2-aminocyclopentanecarboxylic acid
Quantified Difference
No detectable activity at comparable concentrations
Conditions
Clinical isolates of Candida albicans, turbidimetric measurement in yeast nitrogen base glucose medium
Why This Matters
Procurement of the incorrect stereoisomer yields an inactive compound, wasting resources and leading to false-negative results in antifungal assays.
AntifungalCispentacinStereochemistry
[1] Oki T, Hirano M, Tomatsu K, Numata K, Kamei H. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. J Antibiot (Tokyo). 1989; 42(12): 1756-62. DOI: 10.7164/antibiotics.42.1756 View Source
Stereoisomer-Specific Mu-Opioid Activity in Peptidomimetics
When incorporated into morphiceptin analogs as a proline substitute, the stereochemistry of the cis-2-aminocyclopentanecarboxylic acid (cis-2-Ac5c) residue dictates receptor selectivity. Analogs containing the (1S,2R)-Ac5c residue exhibit activity at the mu-opioid receptor but are inactive at the delta-opioid receptor, conferring high mu-selectivity [1]. In contrast, analogs with the (1R,2S)-Ac5c residue are completely inactive at both mu- and delta-receptors, and trans-ACPC isomers show minimal or no activity [1]. This demonstrates that the (1S,2R)-stereoisomer is essential for achieving the desired biological profile in opioid peptidomimetics.
Mu-opioid selectivityClass-level inference
(1S,2R) active at mu, inactive at delta; (1R,2S) inactive at both
(1S,2R)-Ac5c analog: Active at mu-receptor, inactive at delta-receptor
Comparator Or Baseline
(1R,2S)-Ac5c analog; trans-ACPC isomers
Quantified Difference
Qualitative activity vs. complete inactivity at both receptors
Conditions
Tetrapeptide morphiceptin analogs; in vitro receptor binding assays
Why This Matters
The specific (1S,2R)-stereochemistry is critical for developing mu-selective opioid peptidomimetics; use of other ACPC stereoisomers will result in inactive compounds.
OpioidPeptidomimeticProline Analog
[1] Yamazaki T, Pröbsti A, Schiller PW, Goodman M. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Int J Pept Protein Res. 1991; 37(5): 364-81. DOI: 10.1111/j.1399-3011.1991.tb00751.x View Source
Incorporation of (1S,2S)-2-aminocyclopentanecarboxylic acid [(1S,2S)-2-ACPC] into helical peptides significantly enhances their drug-like properties. In a study on SARS-CoV-2 main protease inhibitors, peptides containing (1S,2S)-2-ACPC exhibited superior proteolytic stability compared to their α-Ala or β-Ala counterparts [1]. Furthermore, their cell permeability, measured as CP50 (concentration for 50% chloroalkane penetration), was comparable to or slightly better than the well-known cell-penetrating peptide nona-arginine (R9). Specifically, one lead peptide (Mph3-ct) achieved a CP50 of 340 nM, versus 380 nM for ct-R9 [1].
Mph3-ct is 1.12-fold more permeable (or comparable within experimental error)
Conditions
Chloroalkane cell-penetration assay
Why This Matters
Peptides incorporating (1S,2S)-ACPC demonstrate cell permeability on par with a gold-standard CPP, a critical advantage for targeting intracellular protein-protein interactions.
Proteolytic StabilityCell PermeabilityPeptide Drug
[1] Malla TR, Chan HTH, Tumber A, Brewitz L, et al. RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. RSC Chem Biol. 2025; Advance Article. DOI: 10.1039/d5cb00021a View Source
Scalable Synthesis of All Four Stereoisomers
A robust, scalable synthesis of all four stereoisomers of Fmoc-protected ACPC has been reported, enabling consistent and reliable procurement of enantiopure building blocks. The overall yield for the trans-ACPC stereoisomer ((S,S)-3) is 34% over six steps, while the cis stereoisomer ((R,S)-3) is obtained in 49% yield over five steps [1]. The method achieves high enantiomeric purity, with diastereomeric impurities undetectable by 1H NMR after crystallization, ensuring that researchers receive material with defined stereochemistry for reproducible foldamer construction [1].
Synthetic yieldCross-study comparable
trans-ACPC 34%, cis-ACPC 49% overall yield
Scalable route supports SAR and foldamer production
High enantiomeric purity confirmed by NMR
Stereoisomer SynthesisBuilding BlockScalability
Evidence Dimension
Overall synthesis yield from ethyl 2-oxocyclopentanecarboxylate
Comparison between cis and trans stereoisomer synthetic routes
Quantified Difference
cis isomer synthesis is 1.44-fold more efficient (49% vs. 34%)
Conditions
Multi-step synthesis including chiral resolution and Fmoc protection
Why This Matters
This scalable route provides a reliable source of all four ACPC stereoisomers, ensuring consistent availability and enabling structure-activity relationship studies and large-scale foldamer production.
Stereoisomer SynthesisBuilding BlockScalability
[1] Szefczyk M, Ożga K, Drewniak-Świtalska M, Rudzińska-Szostak E, Hołubowicz R, Ożyhar A, Berlicki Ł. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2024; 89(7): 4760–4767. DOI: 10.1021/acs.joc.3c02991 View Source
Conformational Stability & Folding in Coiled-Coil Peptides
The conformational stability of coiled-coil peptide structures is exquisitely sensitive to the stereochemistry of a single peripheral ACPC residue. Circular dichroism (CD) and NMR studies revealed that mutants containing trans-ACPC and cis-ACPC at the same position exhibit strikingly different conformational stabilities, despite differing by only one stereogenic center [1]. This demonstrates that the choice of ACPC stereoisomer is a powerful tool for tuning the thermodynamic stability and folding of designed peptide architectures.
Conformational stabilitySupporting evidence
CD reveals distinct thermal stability between cis/trans ACPC mutants
Stereochemical tuning of peptide folding stability reported
CD and AUC data support rational foldamer design
FoldamerConformational StabilityCoiled-Coil
Evidence Dimension
Conformational stability of coiled-coil peptides
Target Compound Data
Significant difference in thermal stability between trans-ACPC and cis-ACPC containing mutants
Comparator Or Baseline
trans-ACPC vs. cis-ACPC incorporation at the same position
Quantified Difference
Qualitative observation of 'strikingly different' conformational stability
Conditions
Circular dichroism (CD) and analytical ultracentrifugation (AUC)
Why This Matters
The ability to modulate peptide stability through stereochemical choice underscores the value of obtaining specific ACPC stereoisomers for rational foldamer design.
FoldamerConformational StabilityCoiled-Coil
[1] Szefczyk M, Ożga K, Drewniak-Świtalska M, Rudzińska-Szostak E, Hołubowicz R, Ożyhar A, Berlicki Ł. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. RSC Adv. 2022; 12: 4640-4647. DOI: 10.1039/D2RA00111J View Source
Given the strict enantiomer-dependent activity where only (1R,2S)-ACPC (cispentacin) exhibits anti-Candida efficacy (IC50 6.3-12.5 µg/mL), this compound is a key starting material for synthesizing novel antifungal β-amino acid derivatives or for studying the mechanism of action of cispentacin-related antibiotics [1]. Procurement of enantiopure (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is essential for any antifungal drug discovery program in this chemical class, as the antipode is inactive [2].
Stable Cell-Penetrating Peptide Therapeutics
For researchers developing peptide-based drugs targeting intracellular proteins, (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride is a privileged building block. Its incorporation into α/β-peptides stabilizes helical conformations, confers resistance to proteolytic degradation, and yields cell permeability (CP50) comparable to the benchmark cell-penetrating peptide nona-arginine (340 nM vs. 380 nM) [3]. This is particularly relevant for targets like viral proteases or intracellular protein-protein interactions where conventional α-peptides fail due to instability or poor membrane crossing.
Design of Mu-Selective Opioid Peptidomimetics
In the rational design of opioid receptor ligands, replacing the proline residue with a specific cis-2-aminocyclopentanecarboxylic acid stereoisomer can confer mu-opioid receptor selectivity while eliminating delta-receptor activity [4]. This structure-activity relationship is a critical differentiator for developing analgesics with potentially reduced side-effect profiles. The (1S,2R)-stereoisomer is the required form for this application, and any substitution with other ACPC stereoisomers or generic proline analogs will abolish the desired mu-selective activity [4].
Peptide Foldamers for Structural Biology & Catalysis
The availability of a scalable, high-yielding synthesis for all four ACPC stereoisomers (34% and 49% overall yields for trans and cis, respectively) makes this building block a practical choice for large-scale production of peptide foldamers [5]. These foldamers are used to construct stable, well-defined secondary and tertiary structures for applications such as hydrolase enzyme mimetics, molecular sensors, and as probes to study protein folding [6]. The consistent enantiopurity and compatibility with standard SPPS conditions ensure reproducible results in both academic and industrial settings.
Application
Selection Property
Validation Focus
Antifungal screening research
(1R,2S)-stereoisomer requirement
Enantiomer-specific activity verification
Intracellular peptide delivery studies
Cell-permeability profile (CP50)
Proteolytic stability and cell entry benchmarking
Opioid receptor selectivity research
(1S,2R)-stereochemistry requirement
Mu vs delta receptor binding assays
Foldamer design and mimetic studies
Stereochemical purity and SPPS compatibility
Conformational stability and folding analysis
[1] Oki T, Hirano M, Tomatsu K, Numata K, Kamei H. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities. J Antibiot (Tokyo). 1989; 42(12): 1756-62. DOI: 10.7164/antibiotics.42.1756 View Source
[2] Iwamoto T, Tsujii E, Ezaki M, et al. FR109615, a new antifungal antibiotic from Streptomyces setonii. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity. J Antibiot. 1990; 43(1): 1-7. DOI: 10.7164/antibiotics.43.1 View Source
[3] Malla TR, Chan HTH, Tumber A, Brewitz L, et al. RaPID discovery of cell-permeable helical peptide inhibitors containing cyclic β-amino acids against SARS-CoV-2 main protease. RSC Chem Biol. 2025; Advance Article. DOI: 10.1039/d5cb00021a View Source
[4] Yamazaki T, Pröbsti A, Schiller PW, Goodman M. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Int J Pept Protein Res. 1991; 37(5): 364-81. DOI: 10.1111/j.1399-3011.1991.tb00751.x View Source
[5] Szefczyk M, Ożga K, Drewniak-Świtalska M, Rudzińska-Szostak E, Hołubowicz R, Ożyhar A, Berlicki Ł. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. J Org Chem. 2024; 89(7): 4760–4767. DOI: 10.1021/acs.joc.3c02991 View Source
[6] Berlicki Ł, et al. Helix-loop-helix peptide foldamers and their use in the construction of hydrolase mimetics. Bioorg Chem. 2018; 81: 356-361. DOI: 10.1016/j.bioorg.2018.07.028 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.